2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile
Vue d'ensemble
Description
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiopyran derivative that possesses unique properties, making it a promising candidate for use in drug discovery, material science, and other areas of research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One primary application of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives is in the field of organic synthesis, particularly in the formation of various heterocyclic compounds. Dyachenko et al. (2008) demonstrated the use of these compounds in cross recyclization reactions, leading to the synthesis of various substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related structures. This synthesis process was proven through X-ray analysis, indicating its potential in creating structurally diverse compounds (Dyachenko & Dyachenko, 2008).
Catalysis
In another study, Moghaddam et al. (2022) reported an efficient method for synthesizing 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives. This process involved the use of a magnetic metal-organic framework catalyst, demonstrating the utility of 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile in catalytic applications and the synthesis of complex organic molecules (Moghaddam et al., 2022).
Optical Properties
The optical properties of derivatives of this compound have also been studied. Bardasov et al. (2020) synthesized 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles, closely related to the compound , and examined their fluorescence properties. This research points to the potential use of these compounds in materials science, especially in applications requiring specific optical characteristics (Bardasov et al., 2020).
Crystal Structure Analysis
In crystallography, the study of the crystal structures of related compounds has been conducted. Naghiyev et al. (2022) analyzed the crystal structures and Hirshfeld surface of derivatives, providing insights into the molecular interactions and structural characteristics of these compounds (Naghiyev et al., 2022).
Propriétés
IUPAC Name |
2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4S/c14-8-3-1-7(2-4-8)11-9(5-15)12(17)19-13(18)10(11)6-16/h1-4,11H,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLJFTLRRRZRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355688 | |
Record name | 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125219-60-5 | |
Record name | 2,6-diamino-4-(4-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.